REACTION_SMILES
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[BH3:14].[C:1](#[N:2])[CH2:3][CH:4]1[CH2:5][O:6][c:7]2[c:8]([cH:10][cH:11][cH:12][cH:13]2)[O:9]1.[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[ClH:15]>>[CH2:1]([NH2:2])[CH2:3][CH:4]1[CH2:5][O:6][c:7]2[c:8]([cH:10][cH:11][cH:12][cH:13]2)[O:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC1COc2ccccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NCCC1COc2ccccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |